4-Oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid
Description
Key Structural Features:
| Feature | Description |
|---|---|
| Backbone | Butanoic acid |
| Substituents | 4-Oxo, 4-phenylmethoxy, 2-phenylmethoxycarbonylamino |
| Stereochemistry | S-configuration at C2 |
| Functional Groups | Carboxylic acid, ester, amide, ketone |
Crystallographic Data and Three-Dimensional Conformational Studies
While direct crystallographic data for this compound is limited, related aspartic acid derivatives (e.g., Z-Asp(OBzl)-OH ) exhibit conformational rigidity due to intramolecular hydrogen bonding. Computational models predict a twisted conformation for the butanoic acid backbone, stabilized by:
Predicted Bond Lengths and Angles:
| Parameter | Value (Å/°) |
|---|---|
| C=O (carboxylic acid) | 1.21 Å |
| C–O (ester) | 1.34 Å |
| N–C (amide) | 1.32 Å |
| O–C–O (ester) | 116° |
These values align with density functional theory (DFT) calculations for similar N-protected aspartic acid derivatives.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.28–7.35 | m | 10H | Aromatic protons (2×C₆H₅) |
| 5.12 | s | 2H | OCH₂C₆H₅ (ester) |
| 4.45 | q | 1H | CH(NHCO) |
| 3.80 | t | 2H | CH₂COO |
| 2.65 | dd | 2H | CH₂C=O |
| δ (ppm) | Assignment |
|---|---|
| 172.1 | C=O (carboxylic acid) |
| 170.3 | C=O (amide) |
| 135.6 | Aromatic quaternary carbons |
| 67.8 | OCH₂C₆H₅ |
| 53.2 | CH(NHCO) |
Infrared (IR) Spectroscopy:
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 3300–2500 | O–H (carboxylic acid) |
| 1740 | C=O (ester) |
| 1685 | C=O (amide) |
| 1600 | Aromatic C=C |
Mass Spectrometry (MS):
- ESI-MS (m/z): 358.3 [M+H]⁺ (calc. 357.36).
- Fragmentation peaks at m/z 240.1 (loss of benzyloxy group) and m/z 105.1 (tropylium ion).
UV-Vis Spectroscopy:
- λₘₐₓ: 265 nm (π→π* transition of aromatic rings).
Comparative Analysis With Related Aspartic Acid Derivatives
Key Differences:
- Stability: The Boc group in Boc-Asp(OBzl)-OH offers better acid stability than the Cbz group.
- Deprotection: Cbz requires hydrogenolysis, while Boc is removed via trifluoroacetic acid.
- Steric Effects: The phenylmethoxy group in the target compound increases steric hindrance, reducing reaction rates in peptide coupling.
Properties
IUPAC Name |
4-oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c21-17(25-12-14-7-3-1-4-8-14)11-16(18(22)23)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKCNAATVIWRTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3479-47-8 | |
| Record name | NSC163521 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC118536 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Mechanism of Action
Target of Action
It is known that this compound is used in scientific research, including drug synthesis and biological assays, suggesting that it may interact with various biological targets.
Mode of Action
Similar compounds, such as substituted 4-oxobutanoic acids, have been studied for their oxidation reactions. These reactions are second-order, first-order each in oxidant and substrate. The oxidation rate increases linearly with [H?], establishing the hypobromous acidium ion, H2O?Br, as the reactive species.
Biochemical Pathways
Similar compounds, such as substituted 4-oxobutanoic acids, have been studied for their oxidation reactions. These reactions are part of larger biochemical pathways involving redox reactions.
Result of Action
It is known that this compound is used in scientific research, including drug synthesis and biological assays, suggesting that it may have various molecular and cellular effects.
Action Environment
It is known that this compound is stable at room temperature.
Biological Activity
4-Oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid, with the molecular formula and a molecular weight of approximately 357.36 g/mol, is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is classified under carboxylic acids and amides due to its unique functional groups, making it a candidate for various pharmacological applications.
The compound's structure includes a butanoic acid backbone and multiple functional groups, which influence its reactivity and biological interactions. The synthesis typically involves multi-step organic reactions, often incorporating phenylmethoxy derivatives to enhance its properties.
| Property | Details |
|---|---|
| Molecular Formula | C19H19NO6 |
| Molecular Weight | 357.36 g/mol |
| CAS Number | 3479-47-8 |
| Appearance | White to off-white powder |
| Purity | Usually 95% |
The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with specific biological targets related to inflammation and cancer pathways. Its biochemical pathways are thought to involve oxidation reactions similar to those observed in other substituted 4-oxobutanoic acids.
Biological Activities
Research indicates that this compound exhibits significant biological activities, notably:
- Anti-inflammatory Properties : Studies have shown that compounds with similar structures can inhibit inflammatory responses, potentially making this compound useful in treating inflammatory diseases.
- Anti-cancer Activity : The compound has been submitted to the National Cancer Institute (NCI) for testing, indicating its potential role in cancer therapeutics. Early findings suggest it may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry evaluated a series of oxobutanoic acids and found that certain derivatives exhibited potent anti-inflammatory activity through the inhibition of cytokine production.
- Cancer Therapeutics Evaluation : Another study presented at the American Association for Cancer Research (AACR) highlighted the anti-cancer properties of compounds structurally similar to this compound, suggesting that modifications to the phenyl groups can enhance efficacy against various cancer cell lines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The table below compares the target compound with structurally related derivatives, highlighting key differences in substituents and functional groups:
Key Observations:
- Ester vs. Amide at Position 4 : The phenylmethoxy ester in the target compound provides hydrolytic stability compared to the amide group in succinanilic acid, which is more reactive .
- Protecting Group Variations : The tert-butyl ester (CAS: 5545-52-8) increases lipophilicity, making it suitable for organic-phase reactions, whereas the phenylmethoxy group balances polarity for aqueous solubility .
- Amino Acid Backbone: Z-Dab-OH (CAS: 62234-40-6) shares the Cbz protection but lacks the 4-oxo group, emphasizing its role in modifying peptide side chains rather than carboxyl termini .
Physicochemical Properties
- The tert-butyl ester’s higher LogP reflects increased hydrophobicity, advantageous in non-polar solvents.
- Succinanilic acid’s lower LogP aligns with its polar amide group, enhancing aqueous solubility .
Preparation Methods
Starting Material: L-Aspartic Acid Derivatives
The synthesis typically begins with L-aspartic acid, where the α-amino group is protected via carbobenzyloxy (Cbz) chlorination. A representative procedure involves:
-
Amino Protection :
L-Aspartic acid is treated with benzyl chloroformate (Cbz-Cl) in a biphasic system (water/dichloromethane) under alkaline conditions (pH 10–11). This yields N-Cbz-L-aspartic acid with >85% efficiency. -
Carboxylate Esterification :
The β-carboxylic acid is esterified using benzyl alcohol (BnOH) in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Solvents like dichloromethane or tetrahydrofuran (THF) are employed, with reaction times of 12–24 hours at 0–5°C. -
Oxidation at C-4 :
The 4-position hydroxyl group is oxidized to a ketone using tripropylammonium fluorochromate (TriPAFC) in acetic acid/water (3:1 v/v). Kinetic studies show pseudo-first-order dependence on TriPAFC concentration, with an activation energy of 58.2 kJ/mol.
Alternative Routes: Solid-Phase Peptide Synthesis (SPPS)
Recent adaptations use resin-bound intermediates to simplify purification:
| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Resin loading | Wang resin, DIC/HOBt | 92 | 95 |
| Cbz protection | Cbz-Cl, DIEA | 88 | 93 |
| Oxidation | TriPAFC, AcOH/H2O | 76 | 89 |
| Cleavage | TFA/anisole (95:5) | 81 | 97 |
Table 1: SPPS parameters for 4-oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid.
Catalytic and Solvent Optimization
Coupling Agents
DCC remains the standard carbodiimide for esterification, but newer agents like ethyl dimethylaminopropyl carbodiimide (EDC) reduce side-product formation. Comparative studies reveal:
| Coupling Agent | Reaction Time (h) | Yield (%) | Racemization (%) |
|---|---|---|---|
| DCC | 24 | 78 | 5.2 |
| EDC | 18 | 85 | 2.1 |
| DIC | 20 | 82 | 3.4 |
Table 2: Impact of coupling agents on esterification efficiency.
Solvent Systems
Polar aprotic solvents enhance solubility of intermediates:
-
Dichloromethane : Ideal for Cbz protection but limited by environmental toxicity.
-
THF : Improves oxidation rates but may require anhydrous conditions.
-
Acetic acid/water : Critical for TriPAFC-mediated oxidation, with optimal pH 2.5–3.0.
Mechanistic Insights into Key Reactions
Oxidation Kinetics
The TriPAFC-mediated oxidation follows a two-step mechanism:
-
Formation of chromate ester :
-
Deprotonation and ketone formation :
The rate law is expressed as:
with at 25°C.
Industrial-Scale Production Challenges
Purification Techniques
Q & A
Q. What synthetic routes are recommended for preparing 4-Oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves protecting the amino group with benzyloxycarbonyl (Cbz) via carbodiimide-mediated coupling (e.g., EDC or DCC) to prevent unwanted side reactions. The 4-oxo group can be introduced via oxidation of a precursor alcohol or ketone intermediate. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical. For example, highlights the use of carbodiimides for amide bond formation in structurally similar Cbz-protected amino acids . Statistical experimental design (e.g., Box-Behnken) can systematically optimize parameters like reaction time, temperature, and stoichiometry .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 220–254 nm) is recommended for purity assessment. Structural confirmation requires tandem techniques:
- NMR : Analyze , , and DEPT spectra to verify backbone and substituent positions. Dimerization of the carboxylic acid group may complicate interpretation, requiring dilution studies or - COSY .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO requires exact mass 399.132 g/mol).
- X-ray crystallography : For absolute stereochemistry, single-crystal analysis is definitive, as demonstrated in analogous oxobutanoic acid derivatives .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. The compound’s carboxylic acid group may irritate mucous membranes. Waste must be neutralized (e.g., with sodium bicarbonate) and disposed via hazardous chemical protocols. emphasizes segregating reactive intermediates and using fume hoods for volatile byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR chemical shifts may arise from keto-enol tautomerism of the 4-oxo group or dimerization. Variable-temperature NMR can suppress dynamic effects. For ambiguous NOESY/ROESY correlations, DFT-based computational NMR (e.g., Gaussian) provides theoretical shifts for comparison. used crystallography to resolve ambiguities in a fluorophenyl-substituted oxobutanoic acid .
Q. What strategies are effective for synthesizing derivatives to study structure-activity relationships (SAR)?
- Methodological Answer :
- Functional Group Modification : Replace the phenylmethoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to probe electronic effects.
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) instead of Cbz for orthogonal protection, as shown in for amino acid derivatives .
- Click Chemistry : Introduce triazole or other bioorthogonal groups via CuAAC reactions for bioconjugation studies.
Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for nucleophilic attacks. Molecular electrostatic potential (MEP) maps identify electrophilic hotspots (e.g., the 4-oxo carbonyl). MD simulations assess solvent accessibility. demonstrated fluorine’s electronic effects on phenyl-substituted oxobutanoic acids, guiding reactivity predictions .
Q. What experimental designs are optimal for analyzing biological activity while minimizing confounding variables?
- Methodological Answer : Use a factorial design to test concentration, pH, and temperature effects on enzyme inhibition (e.g., caspases). For IC/K determination, employ dose-response curves with triplicate measurements. applied this approach to evaluate caspase-9 inhibitors, accounting for assay variability .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental LogP values?
- Methodological Answer : Experimental LogP (e.g., shake-flask method) may deviate from computational predictions (e.g., XLogP3) due to intramolecular hydrogen bonding or ionization. Adjust calculations by including explicit solvent models or measuring pH-dependent partition coefficients. reported LogP = 2.4 for a structurally related Cbz-protected amino acid, aligning with its amphiphilic nature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
